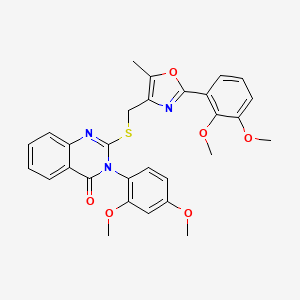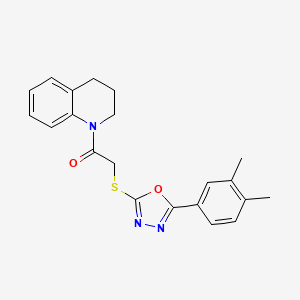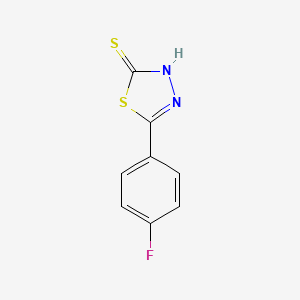![molecular formula C11H17NO2 B2446582 N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide CAS No. 2411306-11-9](/img/structure/B2446582.png)
N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide, also known as OPAA, is a compound that has gained attention in recent years due to its potential applications in scientific research. OPAA is a small molecule that has been synthesized in the laboratory and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide acts as a competitive inhibitor of HDAC6 by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of removing acetyl groups from proteins. The inhibition of HDAC6 activity by N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide leads to an accumulation of acetylated proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of HDAC6 activity by N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has been found to induce cell death and inhibit cell migration and invasion. In neurodegenerative disorders, N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has been shown to improve neuronal survival and reduce inflammation. In inflammatory diseases, N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide in lab experiments is its specificity for HDAC6. This allows researchers to target this specific enzyme and study its role in various cellular processes. However, one limitation of using N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide is its potential toxicity. Further studies are needed to determine the optimal concentration of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide to use in experiments and to evaluate its safety profile.
Direcciones Futuras
There are many potential future directions for research on N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide. Another area of interest is the evaluation of the therapeutic potential of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide in animal models of disease. Additionally, the downstream effects of HDAC6 inhibition by N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide on cellular processes such as protein degradation and cell motility warrant further investigation.
Métodos De Síntesis
The synthesis of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide involves the reaction of 4-hydroxy-2-butenal with 3-aminoprop-2-enenitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate and subsequent dehydration to form N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide. The synthesis of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of cellular processes such as protein degradation and cell motility. Inhibition of HDAC6 activity by N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(oxan-4-yl)prop-2-enyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-11(13)12-8-9(2)10-4-6-14-7-5-10/h3,10H,1-2,4-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBPMSAYTMOLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2446500.png)

![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid](/img/structure/B2446503.png)
![Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2446507.png)

![N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2446509.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2446515.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2446517.png)

![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)
